molecular formula C14H14O3 B6379455 4-(2-Hydroxymethylphenyl)-2-methoxyphenol CAS No. 1261950-47-3

4-(2-Hydroxymethylphenyl)-2-methoxyphenol

Cat. No.: B6379455
CAS No.: 1261950-47-3
M. Wt: 230.26 g/mol
InChI Key: PWBLPPAOGBYFPM-UHFFFAOYSA-N
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Description

4-(2-Hydroxymethylphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further substituted with a methoxy group and a hydroxyl group

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-14-8-10(6-7-13(14)16)12-5-3-2-4-11(12)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBLPPAOGBYFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685461
Record name 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-47-3
Record name 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxymethylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-methoxy-4-hydroxymethylphenol. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the para position relative to the methoxy group.

Industrial Production Methods

Industrial production of 4-(2-Hydroxymethylphenyl)-2-methoxyphenol typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxymethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a methoxy group.

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-(2-carboxyphenyl)-2-methoxyphenol.

    Reduction: Formation of 4-(2-methoxymethylphenyl)-2-methoxyphenol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-(2-Hydroxymethylphenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxymethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through the modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methoxyphenol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    2-Hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

    4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but with different substitution patterns.

Uniqueness

4-(2-Hydroxymethylphenyl)-2-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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